molecular formula C11H16N2O B3073167 2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine CAS No. 1017388-36-1

2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine

Cat. No.: B3073167
CAS No.: 1017388-36-1
M. Wt: 192.26 g/mol
InChI Key: LIOIKDHMWUEJNK-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine is an organic compound with a unique structure that includes a methoxyethyl group and an isoindoline core

Mechanism of Action

Target of Action

The compound 2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine, also known as 2-(2-Methoxyethyl)isoindolin-4-amine, is a type of antisense oligonucleotide (ASO). ASOs are designed to bind to specific RNA targets. In the case of 2-(2-Methoxyethyl)isoindolin-4-amine, the primary targets are likely specific mRNA sequences . The role of these targets is to produce proteins that may be involved in disease processes .

Mode of Action

The compound interacts with its targets by hybridizing to the target complementary mRNA . This interaction may alter the site of splicing or result in RNA degradation through RNase H activity, thereby modulating the translation of proteins or eliminating toxic RNA .

Biochemical Pathways

The affected biochemical pathways involve the synthesis and degradation of specific proteins. By binding to the target mRNA, the compound can modulate the production of these proteins, affecting downstream cellular processes . The exact pathways affected would depend on the specific mRNA targets of the compound.

Pharmacokinetics

The pharmacokinetic properties of 2-(2-Methoxyethyl)isoindolin-4-amine are characterized by its absorption, distribution, metabolism, and excretion (ADME) properties . The compound is highly bound to plasma proteins, which likely prevents rapid removal by renal filtration . After administration, the compound is rapidly and extensively absorbed. Its plasma concentrations decline in a multiphasic fashion, characterized by a relatively fast initial distribution phase and then a much slower terminal elimination phase . The major elimination pathway for the compound and its metabolites is urinary excretion .

Result of Action

The molecular and cellular effects of the compound’s action involve the modulation of protein production. By binding to specific mRNA targets, the compound can decrease the production of certain proteins, potentially altering cellular functions and disease processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine typically involves the reaction of isoindoline derivatives with 2-methoxyethylamine. One common method includes the use of a palladium-catalyzed coupling reaction, where isoindoline is reacted with 2-methoxyethylamine in the presence of a palladium catalyst and a base under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted isoindoline compounds .

Scientific Research Applications

2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-4-amine is unique due to its isoindoline core and methoxyethyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methoxyethyl)-1,3-dihydroisoindol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-6-5-13-7-9-3-2-4-11(12)10(9)8-13/h2-4H,5-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOIKDHMWUEJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2=C(C1)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601229071
Record name 2,3-Dihydro-2-(2-methoxyethyl)-1H-isoindol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017388-36-1
Record name 2,3-Dihydro-2-(2-methoxyethyl)-1H-isoindol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017388-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-(2-methoxyethyl)-1H-isoindol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601229071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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